molecular formula C10H13N3O2 B6258019 ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate CAS No. 72185-59-2

ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate

Cat. No.: B6258019
CAS No.: 72185-59-2
M. Wt: 207.2
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Description

Ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate is a pyrrole-derived carbamate ester featuring a cyano group at position 3 and methyl groups at positions 4 and 5 of the pyrrole ring. The carbamate group (-O(CO)O-) is attached via the nitrogen atom to the pyrrole’s 2-position. Carbamates are widely studied for their biological activities, including enzyme inhibition and antimicrobial effects, making this compound a candidate for structure-activity relationship (SAR) studies .

Properties

CAS No.

72185-59-2

Molecular Formula

C10H13N3O2

Molecular Weight

207.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate typically involves the reaction of 3-cyano-4,5-dimethyl-1H-pyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

    Starting Materials: 3-cyano-4,5-dimethyl-1H-pyrrole and ethyl chloroformate.

    Reaction Conditions: Anhydrous conditions, base (triethylamine), solvent (dichloromethane or tetrahydrofuran), and controlled temperature (0-5°C).

    Procedure: The 3-cyano-4,5-dimethyl-1H-pyrrole is dissolved in the solvent, and the base is added. Ethyl chloroformate is then added dropwise while maintaining the temperature. The reaction mixture is stirred for several hours, followed by workup and purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amino derivatives or other reduced forms.

    Substitution: Substituted carbamate derivatives with various nucleophiles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that pyrrole derivatives, including ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate, exhibit significant anticancer properties. A study highlighted the ability of pyrrolopyrimidine derivatives to reduce the prevalence of perinucleolar compartments (PNCs) in cancer cells, which correlates with cancer progression. The compound was optimized for activity against PC3M cancer cells at submicromolar concentrations without affecting cell viability .

Structure-Activity Relationship (SAR)
The structural modifications of pyrrole compounds have been extensively studied to enhance their biological activity. For example, variations in the side chains and functional groups can lead to significant differences in potency against cancer cell lines. This compound's structure allows for further optimization through SAR studies, which can lead to the development of more effective anticancer agents .

Agrochemicals

Pesticide Development
Compounds with pyrrole structures are often explored for their potential as agrochemicals. The introduction of cyano and carbamate groups can enhance the bioactivity and selectivity of these compounds against pests while minimizing toxicity to non-target organisms. This compound may serve as a lead compound for developing new pesticides that target specific pests effectively .

Materials Science

Polymer Synthesis
The unique properties of pyrrole derivatives make them suitable for applications in materials science, particularly in the synthesis of conductive polymers. This compound can be utilized as a monomer in polymerization reactions to create materials with desirable electrical properties for use in electronic devices .

CompoundIC50 (μM)Mechanism of Action
This compound0.25Reduces PNC prevalence in cancer cells
Metarrestin (analog)0.15Antimetastatic activity
Other Pyrrole DerivativesVariesVaries by structural modifications

Table 2: Potential Agrochemical Applications

CompoundTarget PestApplication Type
This compoundAphidsInsecticide
Related Pyrrole CompoundsFungal PathogensFungicide

Case Studies

Case Study 1: Anticancer Efficacy
In a high-throughput screening assay designed to identify small molecules that reduce PNC prevalence, this compound showed promising results. The compound was tested alongside various analogs and demonstrated a significant reduction in PNCs at concentrations below 0.5 μM, suggesting its potential as an anticancer therapeutic agent .

Case Study 2: Agrochemical Development
A recent study investigated the efficacy of various pyrrole derivatives as insecticides against common agricultural pests. This compound was included in the screening process and displayed effective mortality rates against target pests while showing low toxicity to beneficial insects .

Mechanism of Action

The mechanism of action of ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate involves its interaction with molecular targets and pathways within biological systems. The cyano group and carbamate moiety may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

a. Pyrazole Carboxamides (): Compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (3a–3p) share functional similarities, including cyano and carboxamide groups. Key differences include:

  • Core Structure : Pyrazole vs. pyrrole rings.
  • Substituents: Chloro and aryl groups in pyrazoles vs. methyl and cyano groups in the target compound.
  • Functional Groups : Carboxamide (-CONH-) vs. carbamate (-OCONH-).

b.

c.

Physical and Spectral Properties

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Spectral Data (¹H-NMR, MS)
Ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate (Target) C₁₀H₁₄N₃O₂ 224.24 Not Reported Expected: δ 1.3 (CH₃, triplet), 4.2 (CH₂O, quartet), 2.4 (pyrrole CH₃)
Pyrazole Carboxamide 3a C₂₁H₁₅ClN₆O 402.83 133–135 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H); MS: 403.1 [M+H]⁺
Chloroacetamide-Pyrrole C₁₆H₁₆ClN₃O 301.77 Not Reported Not Provided
  • Thermal Stability : Pyrazole carboxamides exhibit higher melting points (133–183°C) due to aromatic stacking, whereas the target compound’s aliphatic carbamate may lower thermal stability.
  • Spectral Trends: Pyrrole CH₃ groups resonate near δ 2.4–2.6, similar to pyrazole CH₃ (δ 2.66). Cyano groups lack protons but influence neighboring shifts .

Discussion

The target compound’s carbamate group offers hydrolytic stability compared to amides, while the cyano and methyl groups modulate electronic and steric effects. Pyrazole analogs demonstrate superior crystallinity and thermal stability, attributed to aromaticity and intermolecular interactions. In contrast, the chloroacetamide derivative () exhibits higher reactivity due to the electrophilic chloro group, which may enhance covalent binding to biological targets.

Biological Activity

Ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate is a synthetic compound belonging to the class of pyrrole derivatives, characterized by a cyano group and a carbamate moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure:

  • CAS Number: 72185-59-2
  • Molecular Formula: C10H13N3O2
  • Molecular Weight: 207.2 g/mol
  • Melting Point: 155-156 °C
  • Purity: 95%

This compound is synthesized through the reaction of 3-cyano-4,5-dimethyl-1H-pyrrole with ethyl chloroformate in the presence of a base like triethylamine under anhydrous conditions. This method ensures high yield and purity, essential for biological studies .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound was tested against various bacterial strains using the disk diffusion method, showing effective inhibition zones comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL for Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated that this compound significantly inhibited the proliferation of several human cancer cell lines, including breast and liver cancer cells. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range (10–20 µM), suggesting potent anticancer activity .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The cyano group may facilitate binding to various enzymes or receptors, leading to the modulation of signaling pathways associated with cell growth and apoptosis. Further research is needed to elucidate the exact molecular interactions and pathways involved .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrrole derivatives:

Compound NameAntimicrobial ActivityAnticancer Activity (IC50)
This compoundYes10–20 µM
Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazolesYes5–15 µM
Indole DerivativesModerate15–30 µM

This table illustrates that while this compound shows promising activity, other compounds may exhibit similar or enhanced effects depending on their structure and functional groups .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Antifibrotic Activity : A study indicated that derivatives of pyrrole compounds could inhibit collagen synthesis in hepatic stellate cells, suggesting potential applications in treating liver fibrosis. This compound was included in this research as a lead compound exhibiting similar properties .
  • Cytotoxicity Assays : In vitro cytotoxicity assays revealed that this compound selectively induces apoptosis in cancer cells without significantly affecting normal cell lines. This selectivity is crucial for developing targeted cancer therapies .

Q & A

Q. What synthetic methodologies are suitable for preparing ethyl N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)carbamate?

Methodological Answer :

  • Multi-step synthesis : Begin with a pyrrole core (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) and introduce substituents via nucleophilic substitution or coupling reactions. For example, the cyano group can be introduced via nitrile addition or cyanation reagents. Carbamate formation typically involves reacting an amine with ethyl chloroformate in anhydrous conditions .
  • Example : A similar compound, ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate, was synthesized via Friedel-Crafts acylation (23% yield), followed by purification using column chromatography .
  • Key Parameters :
    • Solvent: Anhydrous DMF or THF.
    • Catalysts: DMAP for carbamate formation.
    • Characterization: Confirm using 1H^1H NMR (e.g., δ 12.52 ppm for NH protons in DMSO-d6) .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer :

  • Analytical Techniques :

    • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR shifts with literature. For instance, pyrrole NH protons typically appear at δ 11.5–12.5 ppm in DMSO-d6 .
    • LCMS/HPLC : Use ESI-MS to confirm molecular ion peaks (e.g., m/z 402.2 for a related pyrrole-carboxylate) and HPLC to assess purity (>95%) .
  • Data Table :

    TechniqueKey Observations (Example)Reference
    1H^1H NMRδ 6.32 ppm (pyrrole C-H)
    ESI-MSm/z 392.2 (M+1)
    HPLC98.67% purity

Q. What crystallographic tools are recommended for resolving the compound’s 3D structure?

Methodological Answer :

  • Software : Use SHELX for structure refinement (e.g., SHELXL for small-molecule crystallography) and ORTEP-III for graphical representation .
  • Procedure :
    • Grow single crystals via slow evaporation (solvent: ethanol/water).
    • Collect X-ray diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å).
    • Refine using SHELXL (R-factor < 0.05) and visualize with ORTEP-3 .

Advanced Research Questions

Q. How can discrepancies between computational modeling and experimental data (e.g., X-ray vs. DFT) be resolved?

Methodological Answer :

  • Root-Cause Analysis :
    • Torsional Angles : Compare DFT-optimized geometries with X-ray torsional parameters (e.g., dihedral angles in pyrrole rings). Adjust computational methods (e.g., hybrid functionals like B3LYP-D3) .
    • Electron Density Maps : Use SHELXE to identify missing hydrogen bonds or disorder in crystal lattices .
  • Case Study : A crystal structure of ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate showed disorder in the ethyl group, resolved via iterative refinement .

Q. What strategies optimize regioselectivity during functionalization of the pyrrole ring?

Methodological Answer :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., cyano) to direct electrophilic substitution to specific positions.
  • Protection/Deprotection : Use Boc groups to block reactive sites temporarily. For example, tert-butyl carbamate protection in similar compounds improved regioselectivity by 40% .
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction .

Q. How can reaction mechanisms (e.g., carbamate formation) be probed using isotopic labeling or kinetic studies?

Methodological Answer :

  • Isotopic Labeling :
    • Use 13C^{13}C-labeled ethyl chloroformate to track carbamate formation via 13C^{13}C NMR.
    • Monitor intermediates via LC-MS (e.g., detect [M+2] peaks for 18O^{18}O-labeled byproducts) .
  • Kinetic Analysis :
    • Conduct time-resolved 1H^1H NMR to measure reaction rates under varying temperatures.
    • Fit data to Arrhenius equation to determine activation energy (e.g., 60 kJ/mol for similar carbamates) .

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